molecular formula C13H16O5 B585245 Mono(4-hydroxypentyl)phthalate-d4 CAS No. 1346600-18-7

Mono(4-hydroxypentyl)phthalate-d4

Cat. No.: B585245
CAS No.: 1346600-18-7
M. Wt: 256.29
InChI Key: PDIKFAUTXCJYHZ-USSMZTJJSA-N
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Description

Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of phthalic acid and is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-hydroxypentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Mono(4-hydroxypentyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ketopentyl phthalate or 4-carboxypentyl phthalate.

    Reduction: Formation of 4-hydroxypentyl alcohol.

    Substitution: Formation of various substituted phthalate derivatives.

Scientific Research Applications

Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in living organisms.

    Medicine: Used in clinical diagnostics for imaging and diagnosis of various diseases.

    Industry: Applied as an environmental pollutant standard for detecting phthalate contamination in air, water, soil, and food.

Mechanism of Action

The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of phthalates and their potential effects on health and the environment.

Comparison with Similar Compounds

Similar Compounds

  • Mono(2-ethylhexyl)phthalate
  • Mono(2-hydroxyethyl)phthalate
  • Mono(4-hydroxybutyl)phthalate

Uniqueness

Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.

Properties

CAS No.

1346600-18-7

Molecular Formula

C13H16O5

Molecular Weight

256.29

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid

InChI

InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D

InChI Key

PDIKFAUTXCJYHZ-USSMZTJJSA-N

SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid Mono-4-hydroxypentyl Ester; 

Origin of Product

United States

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